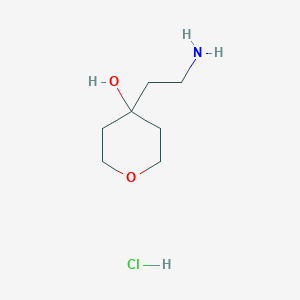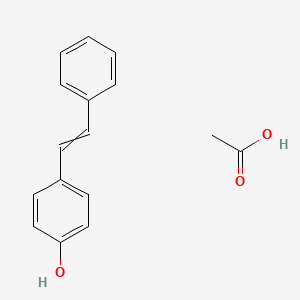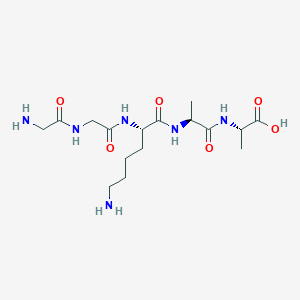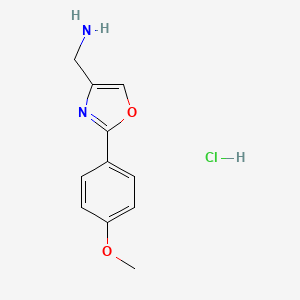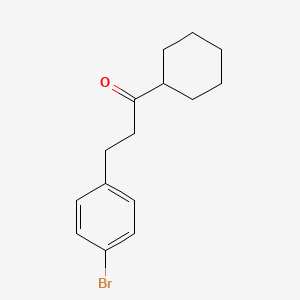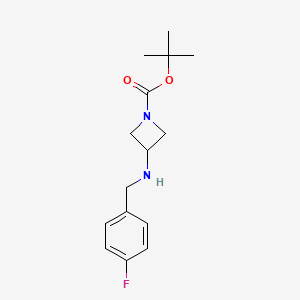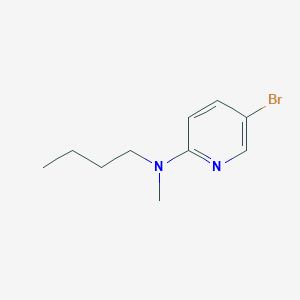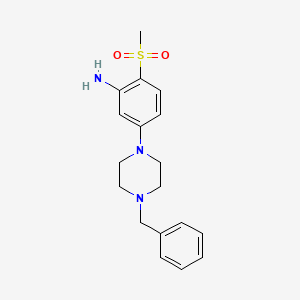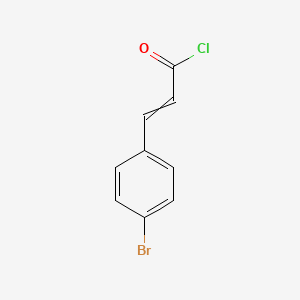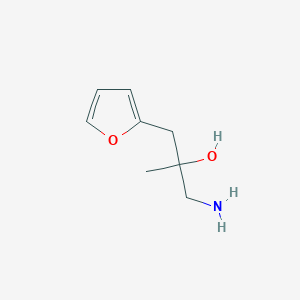
1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol
Overview
Description
1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol (FMP) is a heterocyclic compound found in a variety of natural products and is widely used as a starting material in the synthesis of pharmaceuticals, dyes, and agrochemicals. FMP is a versatile molecule with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biotechnology. In particular, FMP has been extensively studied for its potential as a therapeutic agent, with promising results in the treatment of cancer, inflammation, and other diseases.
Scientific Research Applications
Synthesis of Polysubstituted Furans
The catalytic coupling and cyclization processes provide a method for synthesizing polysubstituted furans. These compounds are important due to their presence in numerous bioactive natural products and their utility as intermediates in organic synthesis. A specific approach involves the Cu(I)/L-proline-catalyzed coupling of substituted 3-iodoprop-2-en-1-ols with 1-alkynes, followed by cyclization, showcasing the versatility of furan compounds in synthetic organic chemistry (Wang, Xu, & Ma, 2010).
Corrosion Inhibition
Amino acid compounds, including those related to "1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol," have been investigated as eco-friendly corrosion inhibitors. These studies highlight their effectiveness in protecting materials like N80 steel in corrosive environments, demonstrating their importance beyond pharmaceutical applications (Yadav, Sarkar, & Purkait, 2015).
Biofuel Production
The engineering of metabolic pathways to produce biofuels is a critical area of research. A derivative, 2-methylpropan-1-ol, has been produced anaerobically from glucose in Escherichia coli, utilizing a modified amino acid pathway. This research underscores the potential of utilizing such compounds for sustainable energy sources (Bastian et al., 2011).
Synthetic Organic Chemistry
Further research demonstrates the synthesis of 2-furan-2-ylacetamides by a sequential palladium-catalyzed oxidative aminocarbonylation of (Z)-2-En-4-yn-1-ols/conjugate addition/aromatization, highlighting the compound's utility in creating complex molecules with potential pharmacological applications (Gabriele, Plastina, Salerno, & Mancuso, 2006).
properties
IUPAC Name |
1-amino-3-(furan-2-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-8(10,6-9)5-7-3-2-4-11-7/h2-4,10H,5-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFSZQHFXQSWFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(furan-2-yl)-2-methylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1441955.png)
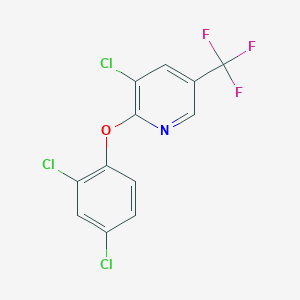
![9-Methoxy-3,5-dihydrobenzo[e][1,4]oxazepin-2(1H)-one](/img/structure/B1441958.png)
![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)
